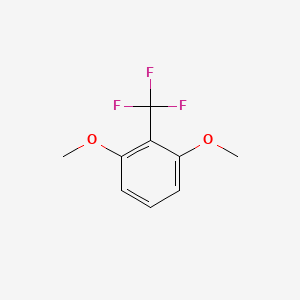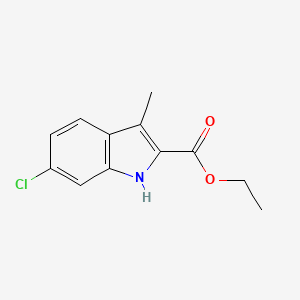
1,3-Dimethoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzene ringThe trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and increased lipophilicity, which can greatly affect the pharmacological activity of chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 1,3-dimethoxy-2-(trifluoromethyl)benzene involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation. This method has been shown to affect the regioselectivities and chemical yields of the reaction . The reaction conditions typically involve the use of a photoredox catalyst and suitable light sources to optimize the reaction parameters.
Industrial Production Methods: Industrial production methods for this compound may involve continuous light irradiation for most photochemical reactions. pulsed light, which can control the photon concentration per unit time by intermittent light irradiation, is also used to optimize the light source and improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Photoredox Catalysts: Used in photo-induced trifluoromethylation reactions.
Lewis Acids: Employed in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the trifluoromethylation of 1,3-dimethoxybenzene results in the formation of this compound .
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is used in the synthesis of various fluorine-containing compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .
Biology and Medicine: The compound’s strong electron-withdrawing nature and increased lipophilicity make it a valuable intermediate in the development of drugs with improved pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to changes in metabolic stability and biological activity, making it a valuable compound in drug development .
Comparación Con Compuestos Similares
1,3-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can further enhance its electron-withdrawing properties and biological activity.
Uniqueness: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This combination can result in unique reactivity and applications in various fields .
Propiedades
Número CAS |
106877-43-4 |
|---|---|
Fórmula molecular |
C9H9F3O2 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12/h3-5H,1-2H3 |
Clave InChI |
MCVMSDDVPMIXAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)



